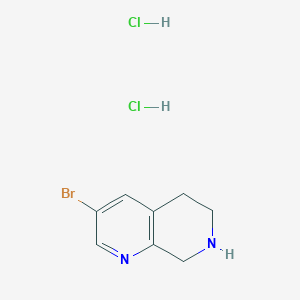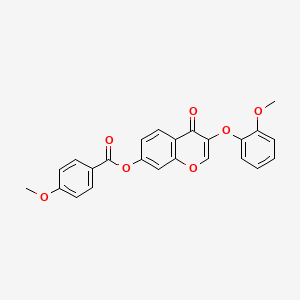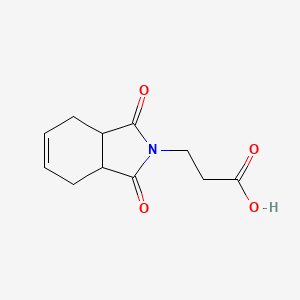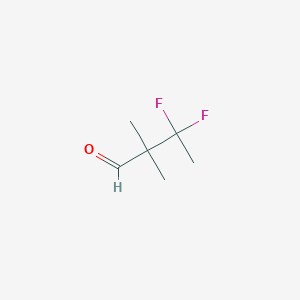
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride” is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile reagent used in organic synthesis, catalysis, and medicinal chemistry. The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula for this compound is C8H11BrCl2N2 . The InChI code is 1S/C8H9BrN2.2ClH/c9-7-3-6-1-2-10-5-8(6)11-4-7;;/h3-4,10H,1-2,5H2;2*1H . This indicates the presence of bromine, chlorine, nitrogen, and hydrogen atoms in the molecule.Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride has been used in a variety of scientific research applications. It has been used as a tool for studying the mechanism of action of AChE inhibitors, as a probe for studying the biochemical and physiological effects of AChE inhibition, and as a potential therapeutic agent for the treatment of neurological diseases. It has also been used to study the effects of AChE inhibitors on the nervous system and to study the effects of AChE inhibitors on learning and memory.
Mechanism of Action
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of signals between neurons. This compound binds to the active site of AChE, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in an increased transmission of signals between neurons.
Biochemical and Physiological Effects
The inhibition of AChE by this compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of acetylcholine in the brain, resulting in improved learning and memory. It has also been shown to increase the activity of the neurotransmitter dopamine, resulting in improved motor control and coordination. In addition, this compound has been shown to increase the activity of the neurotransmitter serotonin, resulting in improved mood and decreased anxiety.
Advantages and Limitations for Lab Experiments
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is that it is a potent inhibitor of AChE and can be used to study the effects of AChE inhibitors on the nervous system. However, it is important to note that this compound is a relatively expensive compound and may not be suitable for use in all laboratory experiments. In addition, this compound has a relatively short half-life, which may limit its usefulness in some experiments.
Future Directions
There are a number of potential future directions for the use of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride. One potential future direction is the development of new AChE inhibitors that are more potent and have a longer half-life than this compound. In addition, this compound could be used in the development of new drugs for the treatment of neurological diseases, such as Alzheimer’s and Parkinson’s disease. Finally, this compound could be used to study the effects of AChE inhibitors on the immune system, as well as the effects of AChE inhibition on the development and progression of cancer.
Synthesis Methods
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride is synthesized by a two-step reaction. The first step involves the reaction of 3-bromo-1,7-naphthyridine with 1,7-dichloro-2,6-dihydroxy-5-methyl-1,7-naphthyridine to form 3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine. The second step involves the reaction of the 3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine with hydrochloric acid to form this compound.
Safety and Hazards
properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-7-3-6-1-2-10-5-8(6)11-4-7;;/h3-4,10H,1-2,5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOZQULMJVQNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=N2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2620896.png)
![N-(4-chlorophenyl)-2-((4-(4-methoxyphenyl)-7,8-dimethyl-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2620899.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide](/img/structure/B2620900.png)
![N-[(5-chloropyrazin-2-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B2620904.png)
![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2620906.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2620910.png)
![2-[(4-bromophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime](/img/structure/B2620912.png)




